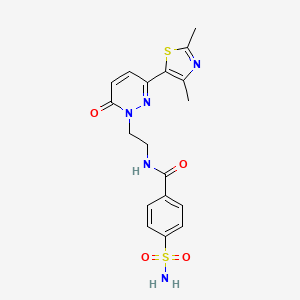

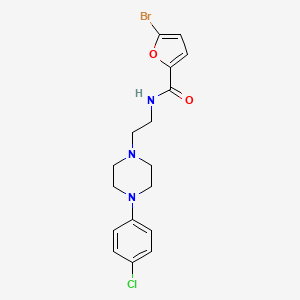

![molecular formula C17H11FN2OS B2657877 4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 847182-13-2](/img/structure/B2657877.png)

4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine” is a chemical compound that belongs to the class of benzofuran pyrimidines . It’s a derivative of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone . This compound is of interest due to its potential biological activities .

Synthesis Analysis

The synthesis of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives, including “this compound”, involves a series of reactions . The process starts with the aza-Wittig reaction of functionalized iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give the final product .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzofuran [3,2-D]pyrimidine-4 (1H)-ketone core . This core is a key structural feature that contributes to the compound’s biological activity .Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its synthesis . The aza-Wittig reaction and subsequent reactions with nitrogen-oxygen-containing nucleophiles are key steps in the synthesis of this compound .Wissenschaftliche Forschungsanwendungen

Electroorganic Synthesis

- Electroorganic Synthesis of Benzofuro[2,3-d]pyrimidine Derivatives :This study explores the electrochemical oxidation of specific compounds to synthesize benzofuro[2,3-d]pyrimidine derivatives, showcasing a novel method in organic synthesis (Nematollahi & Goodarzi, 2002).

Antitumor Activities

- Synthesis and Antitumor Activities of Novel Pyrimidine Derivatives :New pyrimidine derivatives show significant antitumor activities against various cancer cell lines, emphasizing the potential of these compounds in cancer research (Raić-Malić et al., 2000).

Pharmacological Evaluation

- Synthesis and Pharmacological Evaluation of Thiazolo[3,2-a]pyrimidines :A study focusing on the design and synthesis of thiazolo[3,2-a]pyrimidine derivatives, evaluating their potential for anti-inflammatory and antinociceptive activities (Alam et al., 2010).

Solid-state Fluorescence Properties

- Synthesis, Solid-State Fluorescence Properties, and Computational Analysis :This research investigates new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidines, for their absorption and emission properties, useful in various scientific applications (Yokota et al., 2012).

Anticonvulsant and Antidepressant Activities

- Design, Synthesis, and Evaluation of Pyrido[2,3-d]pyrimidine Derivatives :This study explores pyrido[2,3-d]pyrimidine derivatives for potential anticonvulsant and antidepressant activities, demonstrating their pharmacological significance (Zhang et al., 2016).

Wirkmechanismus

While the specific mechanism of action for “4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine” is not explicitly mentioned, benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives have been studied for their inhibition on PARP enzyme activity . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(3-fluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2OS/c18-12-5-3-4-11(8-12)9-22-17-16-15(19-10-20-17)13-6-1-2-7-14(13)21-16/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOVSMUYAXWARW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

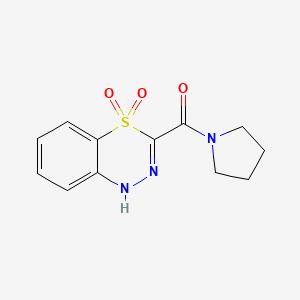

![Ethyl 5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2657794.png)

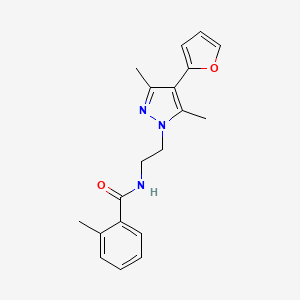

![2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2657796.png)

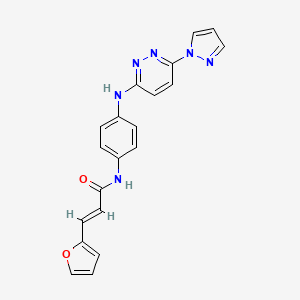

![3-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-(trifluoromethyl)pyridine-2-carboximidamide](/img/structure/B2657801.png)

![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2657804.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2657805.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2657807.png)

![8-chloro-2-[(2,5-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2657810.png)

![{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid](/img/structure/B2657817.png)